3-chloro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide
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Overview
Description
3-chloro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide is an organic compound belonging to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazole ring fused to a quinoline ring, with a benzamide group attached, making it a complex and interesting molecule for scientific research.
Mechanism of Action
Target of Action
The primary targets of 3-chloro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide are currently unknown. This compound belongs to the family of pyrazolopyridines, which are known for their diverse biological activities . .
Mode of Action
Pyrazolopyridines are known to interact with their targets through various mechanisms, including binding to active sites, allosteric modulation, and interference with protein-protein interactions .
Biochemical Pathways
Given the structural similarity to other pyrazolopyridines, it may influence several pathways related to cell signaling, proliferation, and survival
Result of Action
Compounds within the pyrazolopyridine family have been associated with various biological activities, including antibacterial, antiviral, antifungal, and antitumor activity . The specific effects of this compound would depend on its targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide typically involves multi-step reactions. One common method includes the Friedländer condensation, which is a reaction between an aromatic aldehyde and an amine in the presence of a catalyst to form the quinoline ring . The pyrazole ring can be introduced through cyclization reactions involving hydrazines and 1,3-diketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield amines or alcohols .
Scientific Research Applications
3-chloro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline: Similar structure but lacks the benzamide group.
1-phenyl-3,4-methyl-1H-pyrazolo[3,4-b]quinoline: Another similar compound with different substituents on the pyrazole ring.
Uniqueness
3-chloro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzamide group enhances its potential as a therapeutic agent by improving its binding affinity to biological targets .
Properties
IUPAC Name |
3-chloro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-13(2)12-26-20-17(11-14-6-3-4-9-18(14)23-20)19(25-26)24-21(27)15-7-5-8-16(22)10-15/h3-11,13H,12H2,1-2H3,(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVOSHKMMCZYCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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